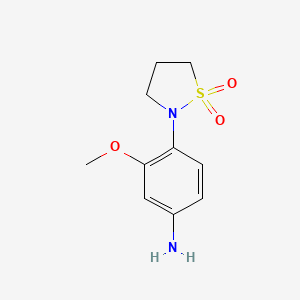

2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione

描述

Historical Development of Thiazolidinedione Chemistry

The exploration of thiazolidinediones began in the early 20th century with foundational synthetic work by Kallenberg in 1923, who first reported the cyclization of α-chloroacetic acid with thiourea to yield the TZD core. This five-membered C₃NS ring system gained pharmacological prominence in the 1970s when Takeda Pharmaceuticals developed ciglitazone, the prototypical TZD, as a hypolipidemic agent. The 1980s–1990s saw renewed interest in TZDs as insulin sensitizers, culminating in FDA approvals for troglitazone (1997), rosiglitazone (1999), and pioglitazone (2000). Early synthetic routes relied on cyclo-condensation reactions between thiourea and α-halogenated esters, often requiring harsh conditions (e.g., 100–110°C for 12 hours). Subsequent advancements, such as microwave-assisted synthesis (250 W for 5 minutes), improved yields (83–94%) and reduced reaction times.

Table 1: Historical Milestones in TZD Development

Evolution of Thiazolidinedione Research in Medicinal Chemistry

TZDs exert pharmacological effects primarily through peroxisome proliferator-activated receptor gamma (PPARγ) agonism, modulating genes involved in insulin sensitivity and adipocyte differentiation. Structural optimization efforts focused on enhancing PPARγ binding affinity while mitigating off-target effects. Key SAR insights include:

- Phenyl Ring Substitutions : Electron-withdrawing groups (EWGs) at the para position (e.g., -NO₂ in ciglitazone) improve metabolic stability but increase hepatotoxicity risk.

- Side Chain Modifications : Rosiglitazone’s pyridinyl-ethyl side chain enhances selectivity for PPARγ over PPARα, reducing lipid-related side effects.

- Knoevenagel Condensation : Introduced in the 2000s, this method enabled efficient synthesis of 5-arylidene-TZDs, expanding chemical diversity.

Table 2: Structural Features of Select TZDs

| Compound | Phenyl Substituent | Side Chain | PPARγ EC₅₀ (nM) |

|---|---|---|---|

| Ciglitazone | 4-Nitro | Pyran-based | 550 |

| Rosiglitazone | 4-Methyl | Pyridinyl-ethyl | 60 |

| Pioglitazone | 5-Ethyl | Thiazolidinedione | 580 |

Recent innovations include multi-modal TZD derivatives with dual PPARγ/α agonism or ancillary antioxidant moieties (e.g., α-tocopherol in troglitazone).

Position of 2-(4-Amino-2-Methoxyphenyl)-1λ⁶,2-Thiazolidine-1,1-Dione in TZD Research

The compound 2-(4-amino-2-methoxyphenyl)-1λ⁶,2-thiazolidine-1,1-dione features a unique substitution pattern:

- 4-Amino Group : Enhances hydrogen-bonding potential with PPARγ’s Ser289 and His449 residues, potentially improving binding affinity.

- 2-Methoxy Group : Electron-donating groups (EDGs) at the ortho position may reduce oxidative metabolism, addressing instability issues seen in early TZDs.

Synthetic Route Hypothesis :

- Core Formation : React thiourea with α-chloroacetic acid under microwave irradiation (83% yield).

- Knoevenagel Condensation : Condense 4-amino-2-methoxybenzaldehyde with the TZD core using L-tyrosine catalysis (ambient temperature, water solvent).

- Purification : Recrystallize from ethanol/water (1:1) to isolate the final product.

Table 3: Comparative Analysis of Substituent Effects

| Substituent Position | Functional Group | Proposed Impact |

|---|---|---|

| Para (C4) | -NH₂ | Enhanced PPARγ binding |

| Ortho (C2) | -OCH₃ | Metabolic stabilization |

This structural profile positions the compound as a candidate for dual-target therapies, potentially combining PPARγ activation with ancillary antioxidant or anti-inflammatory properties.

属性

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-15-10-7-8(11)3-4-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACGDFRCZJEONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione typically involves the reaction of 4-amino-2-methoxyphenyl derivatives with thiazolidine-1,1-dione under specific conditions. Common reagents used in this synthesis include sodium borohydride and lithium aluminum hydride, which act as reducing agents . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .

化学反应分析

Core Reactivity of the Thiazolidine-Dione Moiety

The 1,3-thiazolidine-1,1-dione system participates in reactions through its carbonyl groups and sulfur atom:

Condensation Reactions

-

Hydrazone Formation : Reacts with hydrazines to form hydrazone derivatives.

Example: Reaction with thiosemicarbazide yields Schiff base adducts (e.g., 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl thiosemicarbazones) .

Conditions: Ethanol reflux, 7–8 hours. -

Knoevenagel Condensation : Forms α,β-unsaturated derivatives with aldehydes or ketones .

Example: Reaction with 4-methoxybenzaldehyde under acidic conditions produces conjugated enones.

Cyclization Reactions

-

Pyrazole Formation : Reacts with phenylhydrazine in basic media to form pyrazole-fused derivatives .

Conditions: Sodium ethoxide, ethanol reflux.

Functional Group Transformations on the Phenyl Substituent

The 4-amino-2-methoxyphenyl group undergoes targeted modifications:

Amino Group Reactivity

-

Acetylation : Reacts with acetic anhydride to form acetamide derivatives.

Example: N-Acetylated products show enhanced antimicrobial activity .

Conditions: Glacial acetic acid, reflux. -

Diazotization : Forms diazonium salts for coupling reactions (e.g., azo dye synthesis) .

Methoxy Group Reactivity

-

Demethylation : Treated with HBr or BBr₃ to yield phenolic derivatives .

Example: Conversion to 4-amino-2-hydroxyphenyl analogues.

Synthetic Routes to Derivatives

Key methods for modifying the parent compound include:

Biological Activity of Derivatives

Derivatives exhibit structure-dependent bioactivity:

Mechanistic Insights

-

Hydrogen Bonding : The amino and carbonyl groups facilitate interactions with biological targets (e.g., enzyme active sites) .

-

Halogen Bonding : Methoxy groups enhance binding to halogen-rich receptors in antimicrobial assays .

Comparative Reactivity with Analogues

Structural variations impact reactivity:

| Analog | Key Difference | Reactivity Trend |

|---|---|---|

| 2-(4-Amino-2-hydroxyphenyl)-1,3-thiazolidine-1,1-dione | –OH instead of –OCH₃ | Higher solubility, faster diazotization |

| 2-(4-Nitrophenyl)-1,3-thiazolidine-1,1-dione | –NO₂ instead of –NH₂ | Enhanced electrophilicity, slower nucleophilic substitution |

科学研究应用

Biological Activities

Anticancer Properties

Research indicates that derivatives of 2-(4-amino-2-methoxyphenyl)-1,3-thiazolidine-1,1-dione exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives demonstrate IC50 values comparable to established anticancer drugs like Doxorubicin . The presence of the thiazolidine moiety is believed to enhance interactions with biological targets involved in cancer progression.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against bacterial strains such as Staphylococcus aureus and Proteus vulgaris, as well as antifungal activity against Candida albicans. These findings suggest potential applications in treating infections caused by these pathogens .

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiazolidine derivatives have been explored for various other pharmacological activities, including:

- Anti-diabetic

- Anti-inflammatory

- Antioxidant

- Analgesic

These activities are attributed to their ability to modulate enzyme activity and interact with specific molecular targets .

Case Studies

Several studies have documented the efficacy of thiazolidine derivatives:

- Anticancer Activity : A study reported that a specific derivative exhibited potent inhibitory activity against multiple tyrosine kinases, which are crucial in cancer cell signaling pathways. This derivative showed an IC50 value of in vitro against lung carcinoma cells .

- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against common bacterial strains, demonstrating a significant reduction in bacterial growth at low concentrations .

作用机制

The mechanism of action of 2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Comparison with Structural Analogues

Structural and Electronic Differences

The target compound’s substituents—a 4-amino group (electron-donating) and 2-methoxy group (electron-donating via resonance)—distinguish it from other thiazolidine-dione derivatives. Key comparisons include:

Substituent Effects

- 2-(3-Amino-4-Fluorophenyl) Derivative (CAS RN 1284857-69-7): Features a 3-amino-4-fluorophenyl group.

- 2-(3-Amino-4-Chlorophenyl) Derivative (CAS RN 927995-93-5): The chlorine substituent increases lipophilicity, which may improve membrane permeability but reduce solubility. This contrasts with the methoxy group’s polarity .

- 2-(3-Acetylphenyl)-4-Methyl Derivative (CAS RN 1502731-71-6): The acetyl group and 4-methyl substitution introduce steric bulk and ketone reactivity, diverging from the amino-methoxy combination in the target compound .

Molecular Properties

Commercial Availability and Purity

- Purity Standards: Derivatives like 2-(3-amino-4-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione are sold at 95% purity (Santa Cruz Biotechnology, $288/250 mg) .

- Lab Reagents: Biosynth offers 2-(3-amino-4-chlorophenyl) derivatives as "versatile scaffolds" for research, priced at €403/250 mg .

生物活性

2-(4-amino-2-methoxyphenyl)-1,3-thiazolidine-1,1-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidine ring fused with an amino-substituted methoxyphenyl group, which contributes to its pharmacological properties. The structural characteristics of this compound suggest potential applications in various therapeutic areas, including antimicrobial and anticancer treatments.

Chemical Structure

The compound's molecular formula is , and its structure includes:

- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.

- Phenyl group : Substituted with an amino group and a methoxy group.

Synthesis

The synthesis of 2-(4-amino-2-methoxyphenyl)-1,3-thiazolidine-1,1-dione typically involves the reaction of 4-amino-2-methoxyphenol with thiazolidine-2,4-dione under basic conditions. This reaction can be optimized through various methods, including one-pot synthesis techniques that enhance yield and simplify the process .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains such as:

- Staphylococcus aureus

- Proteus vulgaris

Additionally, it has shown antifungal activity against:

- Candida albicans

These findings suggest that derivatives of 2-(4-amino-2-methoxyphenyl)-1,3-thiazolidine-1,1-dione could serve as effective agents in treating infections caused by these pathogens.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells. For instance:

- In vitro tests have shown that certain derivatives exhibit IC50 values comparable to established anticancer drugs like Doxorubicin .

The presence of the thiazolidine moiety is believed to enhance its interaction with biological targets involved in cancer progression.

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural modifications. Key observations include:

- Electron-donating groups (e.g., -OCH₃) at the para position increase anticancer and antioxidant activities.

- Electron-withdrawing groups (e.g., -Cl, -Br) enhance antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 2-(4-amino-2-methoxyphenyl)-1,3-thiazolidine-1,1-dione derivatives against various pathogens. The results indicated that modifications at specific positions on the thiazolidine ring could significantly improve antibacterial potency. For example, compounds with halogen substitutions exhibited enhanced activity against resistant strains of bacteria .

Anticancer Research

In another study focusing on anticancer effects, a series of thiazolidinone derivatives were synthesized and tested against different cancer cell lines, including MCF-7 (breast cancer). The findings revealed that compounds with specific substituents at the para position demonstrated considerable cytotoxicity, suggesting a potential pathway for developing new anticancer therapies based on this scaffold .

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-(4-amino-2-methoxyphenyl)-1λ⁶,2-thiazolidine-1,1-dione?

Answer:

The compound can be synthesized via condensation reactions involving substituted anilines and thiazolidine dione precursors. A typical approach involves reacting 2-(4-methoxyanilino)-1,3-thiazol-4-one with acetylating agents (e.g., acetyl anhydride) under controlled conditions to introduce acetoxy and acetyl functionalities at specific positions . Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Temperature control : Maintain 0–5°C during acetylation to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity.

Basic: How is the molecular structure of this compound validated?

Answer:

Structural characterization employs:

- X-ray crystallography : Resolves dihedral angles (e.g., 73.50° between phenyl and thiazole rings) and confirms substituent orientations .

- NMR spectroscopy : NMR detects aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8 ppm). NMR identifies carbonyl carbons (C=O at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 295.08) .

Basic: What biological activities are associated with thiazolidine dione derivatives?

Answer:

Thiazolidine diones exhibit:

- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) via structural mimicry of ATP-binding sites .

- Antimicrobial effects : Disruption of bacterial cell wall synthesis (MIC values: 2–8 µg/mL against S. aureus) .

- Anti-inflammatory action : Downregulation of COX-2 and TNF-α in macrophage models .

Advanced: How do tautomeric forms of this compound influence its bioactivity?

Answer:

The compound may exist as tautomers with enol (C4-OH) or keto (C4=O) configurations, affecting binding to biological targets. For example:

- Enol form : Enhances hydrogen bonding with protease active sites (e.g., HIV-1 protease).

- Keto form : Favors hydrophobic interactions in lipid-rich environments (e.g., cell membranes).

Solvent polarity and pH dictate tautomer prevalence, validated via UV-Vis spectroscopy and DFT calculations .

Advanced: What strategies resolve contradictory bioactivity data across studies?

Answer:

Discrepancies arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., deacetylated derivatives) that may skew results .

- Dose-response validation : EC₅₀ values should be replicated across ≥3 independent experiments .

Advanced: How can computational modeling optimize this compound’s druglikeness?

Answer:

- Molecular docking : Predict binding affinity to target proteins (e.g., PPAR-γ) using AutoDock Vina.

- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (≥30%), guiding structural modifications (e.g., adding hydrophilic groups) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: What challenges arise during scale-up synthesis, and how are they addressed?

Answer:

Common issues include:

- Purity loss : Aggregation or oxidation during crystallization. Solution: Use antioxidant additives (e.g., BHT) and controlled cooling rates .

- Byproduct formation : Acetyl migration to unintended positions. Solution: Optimize reaction time (≤2 hours) and monitor via TLC .

- Yield variability : Scale-dependent reagent stoichiometry. Solution: Employ flow chemistry for consistent mixing .

Advanced: How do substituents on the phenyl ring affect conformational stability?

Answer:

- Methoxy group : Electron-donating effects increase ring planarity (dihedral angle: 73.50° vs. 89° in non-methoxy analogs) .

- Amino group : Facilitates intramolecular H-bonding with the thiazolidine dione carbonyl, stabilizing the synperiplanar conformation (torsion angle: 4.96°) .

- Halogen substitution : Introduces steric hindrance, reducing rotational freedom (e.g., 79.22° dihedral angle in chloro derivatives) .

Advanced: What analytical methods validate purity and stability under stress conditions?

Answer:

-

Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC-DAD:

Condition Degradation Products Retention Time (min) Acidic (pH 1) Deacetylated derivative 8.2 Oxidative (H₂O₂) Sulfoxide 10.5 -

Stability-indicating assays : Use UPLC-PDA with a C18 column (RSD ≤2% for peak area) .

Advanced: How is the compound’s reactivity tailored for targeted drug delivery?

Answer:

- Prodrug design : Introduce pH-sensitive groups (e.g., esters) that hydrolyze in tumor microenvironments (pH 6.5).

- Conjugation : Link to PEGylated nanoparticles via thiol-maleimide click chemistry, enhancing solubility (logS: −4.2 to −3.5) .

- Receptor targeting : Attach folate moieties to exploit overexpressed folate receptors in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。